Ethyl 2-(quinoxalin-6-YL)acetate
Description
Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Research
The quinoxaline scaffold, a heterocyclic system composed of a fused benzene (B151609) and pyrazine (B50134) ring, has been a subject of extensive scientific interest for decades. rsc.org These structures are not merely synthetic curiosities but are found in nature within various antibiotics like echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. nih.gov The inherent chemical properties and the ability of the quinoxaline ring to interact with biological macromolecules have established it as a "privileged structure" in medicinal chemistry. researchgate.net
Research has revealed that quinoxaline derivatives possess a vast spectrum of biological activities. iucr.org These include applications as anticancer, antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory agents. nih.govresearchgate.net The versatility of the quinoxaline core allows for structural modifications, leading to a high degree of chemical diversity. This adaptability has been instrumental in the development of new therapeutic agents with potentially improved potency and reduced toxicity. researchgate.net For instance, certain quinoxaline derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy, while others have shown promise as antagonists for specific receptors in the central nervous system. nih.govnih.gov Beyond medicine, these compounds have also found utility in materials science as components in dyes, organic semiconductors, and electron luminescent materials. nih.gov
Research Rationale for Investigating Ethyl 2-(quinoxalin-6-YL)acetate
The specific research interest in this compound stems primarily from its role as a versatile intermediate in organic synthesis. While direct biological studies on this exact molecule are not extensively documented in publicly available literature, its structure suggests a strategic design for creating more complex molecules. The quinoxalin-6-yl moiety serves as a key building block, which can be further functionalized to produce novel derivatives with potential therapeutic applications.
The ethyl acetate (B1210297) group attached at the 6-position of the quinoxaline ring is a reactive handle, meaning it can be easily modified through various chemical reactions. This makes this compound a valuable precursor for synthesizing a library of new compounds. For example, derivatives of the quinoxalin-6-yl core have been synthesized and evaluated as transforming growth factor-β (TGF-β) type 1 receptor (ALK5) kinase inhibitors, which play a role in cell growth and differentiation and are targets for anticancer therapies. researchgate.net Other research has explored quinoxalin-6-yl derivatives as potential corrosion inhibitors for mild steel, showcasing the diverse applications of this chemical scaffold. acs.org
The synthesis of such complex derivatives often requires a stable, well-characterized starting material. Therefore, the investigation into this compound would likely focus on establishing efficient synthesis protocols and characterizing its physicochemical properties to ensure its suitability as a foundational molecule for drug discovery and materials science research.
Detailed Research Findings
While specific experimental data for this compound is limited, data for closely related quinoxaline acetate derivatives have been reported, providing insight into the characterization of this class of compounds. The following table presents data for a similar compound, ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, illustrating the type of data generated in such research.
| Property | Value | Compound |
|---|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate iucr.org |
| Molecular Weight | 280.70 g/mol | |
| Crystal System | Orthorhombic | |
| Space Group | Pca2₁ | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | This compound cymitquimica.com |
| Molecular Weight | 216.24 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-quinoxalin-6-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDDZGLTYPDZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738871 | |
| Record name | Ethyl (quinoxalin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473895-87-3 | |
| Record name | Ethyl 6-quinoxalineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473895-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (quinoxalin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Ethyl 2 Quinoxalin 6 Yl Acetate and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for synthesizing the quinoxaline (B1680401) core often rely on well-established condensation and alkylation reactions. These methods have been foundational in heterocyclic chemistry and continue to be utilized for their reliability and broad substrate scope.
Condensation Reactions with 1,2-Dicarbonyl Compounds
The most common and classical approach to quinoxaline synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. mtieat.orgasianpubs.orgnih.gov This facile reaction is a widely used method for preparing quinoxalines and their alkyl-substituted derivatives. sapub.org The reaction typically proceeds by refluxing the reactants in a solvent such as ethanol or acetic acid. asianpubs.org
For instance, the reaction of o-phenylenediamine (B120857) with a suitable α-ketoester or a related 1,2-dicarbonyl compound can lead to the formation of the quinoxaline ring system. mtieat.orgresearchgate.net This method's versatility allows for the introduction of various substituents onto the quinoxaline core by choosing appropriately substituted diamines and dicarbonyl compounds. While effective, these methods can sometimes require harsh reaction conditions and long reaction times. asianpubs.orgnih.gov
A notable example is the synthesis of 2-methyl-quinoxaline, which is prepared by the reaction of o-phenylenediamine and 2-oxopropionaldehyde in DMF. sapub.org Similarly, 2,3-Bis(bromomethyl)quinoxaline derivatives can be synthesized through the condensation of o-phenylenediamine derivatives with 1,4-dibromo-2,3-butanedione. sapub.org
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| o-phenylenediamine | 2-oxopropionaldehyde | 2-methyl-quinoxaline | DMF | sapub.org |
| o-phenylenediamine derivatives | 1,4-dibromo-2,3-butanedione | 2,3-Bis(bromomethyl)quinoxaline derivatives | - | sapub.org |
| o-phenylenediamine | Benzil (B1666583) | 2,3-diphenylquinoxaline | 10 mol % zinc triflate, acetonitrile, 80-85 ºC, 4 h | asianpubs.org |
| 1,2-diaminobenzene | Phenacyl bromide | 2-phenylquinoxaline | Pyridine (B92270), THF, room temperature, 2 h | acgpubs.org |
Alkylation Reactions
Alkylation reactions are another cornerstone of classical quinoxaline synthesis, often used to introduce substituents at the nitrogen atoms of the quinoxaline ring or to build upon a pre-formed quinoxaline scaffold. For example, the alkylation of o-phenylenediamine derivatives with reagents like dimethyl sulfate or ethyl chloroacetate (B1199739) can produce quinoxalinone derivatives. sapub.org
Specifically, the reaction of 3-ethylquinoxalin-2(1H)-one with ethyl bromide in refluxing dioxane in the presence of potassium hydroxide yields 1,3-diethyl-1H-quinoxalin-2-one. sapub.org These alkylation strategies are crucial for elaborating the core quinoxaline structure and accessing a wider range of derivatives with diverse properties.
Modern and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. e-journals.in This technique has been successfully applied to the synthesis of quinoxaline derivatives, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and cleaner reaction profiles. e-journals.inudayton.edu
The condensation of aromatic diamines and 1,2-dicarbonyl compounds can be efficiently carried out under microwave irradiation, often in the absence of a solvent. sapub.orge-journals.in For example, a series of quinoxaline derivatives have been synthesized by the condensation of diamines and dicarbonyls under microwave heating in a solvent-free medium, resulting in excellent yields (80-90%) in just 3.5 minutes. e-journals.in This environmentally benign approach simplifies work-up procedures and aligns with the principles of green chemistry. e-journals.in
| Reactants | Conditions | Yield | Time | Reference |
| Diamines and dicarbonyls | Microwave, solvent-free | 80-90% | 3.5 min | e-journals.in |
| Dichloroquinoxaline, nucleophile, triethylamine | Microwave, 160°C | - | 5 min | udayton.edu |
Catalyst-Mediated Synthesis (e.g., Zinc Triflate, Ferric Chloride)
The use of catalysts is a key feature of modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Several catalysts have been found to be effective for the synthesis of quinoxalines.
Zinc Triflate: Zinc triflate has been demonstrated as a simple and efficient catalyst for the synthesis of quinoxaline derivatives. asianpubs.orgresearchgate.net The condensation of o-phenylenediamines with α-diketones proceeds smoothly in the presence of a catalytic amount of zinc triflate in acetonitrile at reflux, affording the corresponding quinoxalines in excellent yields. asianpubs.orgresearchgate.net For example, the reaction between o-phenylenediamine and benzil using 10 mol% zinc triflate yields 2,3-diphenylquinoxaline in 90% yield within 4 hours. asianpubs.org
Ferric Chloride: Ferric chloride (FeCl₃) has also been utilized as an efficient catalyst for quinoxaline synthesis. For instance, the synthesis of (E)-3-substituted styrylquinoxalin-2(1H)-ones was achieved by the reaction of 3-methylquinoxalinone and aromatic aldehydes using FeCl₃ as a catalyst in toluene under microwave irradiation. tandfonline.com This protocol offers mild reaction conditions, high product yields, and easy work-up procedures. tandfonline.com Iron catalysts, in general, are attractive due to their low cost and low toxicity. nih.gov
| Catalyst | Reactants | Product | Conditions | Yield | Reference |
| Zinc Triflate | o-phenylenediamine, benzil | 2,3-diphenylquinoxaline | Acetonitrile, reflux | 90% | asianpubs.org |
| Ferric Chloride | 3-methylquinoxalinone, aromatic aldehydes | (E)-3-substituted styrylquinoxalin-2(1H)-ones | Toluene, microwave irradiation | High | tandfonline.com |
| Zinc Ferrite (B1171679) | o-phenylenediamines, phenacyl bromides | Quinoxaline derivatives | DMF, room temperature, 3 h | Excellent | ias.ac.in |
Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant attention. mdpi.comscielo.org.mx These reactions are highly atom-economical and offer a convergent and efficient route to complex molecules from simple starting materials. scielo.org.mx
One-pot three-component syntheses have been developed for quinoxaline derivatives. mdpi.com These reactions often involve the simultaneous formation of multiple bonds in a single step, leading to a rapid increase in molecular complexity. For example, a one-pot synthesis of 4-aryl substituted pyrrolo[1,2-a] quinoxalines involves the acid-catalyzed reaction of 1-(2-aminophenyl)pyrroles with a substituted aldehyde. nih.govmdpi.com This reaction proceeds through imine formation, followed by cyclization and air oxidation. mdpi.com
The direct C-H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has also been an area of active research, allowing for the simultaneous introduction of C-C and other bonds. mdpi.com These methods provide an environmentally friendly and sustainable approach for preparing a wide range of functionalized quinoxalin-2(1H)-ones. mdpi.com
Derivatization Strategies for Structural Modification
The structural modification of Ethyl 2-(quinoxalin-6-YL)acetate and related compounds can be approached by targeting three main regions: the quinoxaline core, the acetate (B1210297) side chain, and the formation of new, fused ring systems. These strategies allow for the systematic alteration of the molecule's steric and electronic properties.
Functionalization of the Quinoxaline Core
The quinoxaline ring system is amenable to a variety of functionalization reactions, enabling the introduction of diverse substituents. Direct C-H functionalization has emerged as a powerful tool, offering an atom-economical approach to modify the core without pre-functionalization. thieme-connect.de
Key functionalization strategies include:
Direct C-H Arylation: Using heterogeneous catalysis, 3-arylquinoxalin-2(1H)-ones can be synthesized from quinoxalin-2(1H)-ones and arylhydrazines under blue light irradiation with a g-C3N4/NaI catalyst system. This method demonstrates good functional group tolerance and high yields. mdpi.com
Hydroxylation: A visible light-induced direct C-H hydroxylation of quinoxalin-2(1H)-ones using g-C3N4 as a photocatalyst in the presence of air provides a green pathway to 3-hydroxyquinoxalin-2(1H)-ones. mdpi.com
Halogenation and Nitration: The quinoxaline nucleus can undergo electrophilic substitution. For instance, nitration can be achieved under forcing conditions (concentrated HNO3 and Oleum), leading to compounds like 5-nitroquinoxaline and 5,7-dinitro-quinoxaline. ipp.ptijpsjournal.com Halogenation, such as chlorination, can be introduced to prepare precursors for further derivatization. nih.gov
Sulfonylation: The quinoxaline core can be functionalized with a chlorosulfonyl group by reacting with chlorosulfonic acid. The resulting sulfonyl chloride is a versatile intermediate for synthesizing a range of sulfonamides by reacting with various amines. mdpi.com
These modifications are crucial for structure-activity relationship (SAR) studies. For example, the introduction of a 2-chloro group versus a 2-methoxy group on the quinoxaline moiety has been shown to significantly alter the biological activity of certain derivative series. nih.gov
Table 1: Examples of Quinoxaline Core Functionalization
| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|
| C-H Arylation | Arylhydrazine, g-C3N4/NaI, Blue Light | C-3 | 3-Arylquinoxalin-2(1H)-one | mdpi.com |
| C-H Hydroxylation | g-C3N4, Air, Visible Light | C-3 | 3-Hydroxyquinoxalin-2(1H)-one | mdpi.com |
| Sulfonylation | Chlorosulfonic Acid | Benzene (B151609) Ring | Quinoxaline Sulfonyl Chloride | mdpi.com |
| Nitration | Conc. HNO3, Oleum | C-5, C-7 | 5-Nitro- and 5,7-Dinitro-quinoxaline | ipp.ptijpsjournal.com |
Modification of the Acetate Moiety
The ethyl acetate group at the 6-position of the quinoxaline ring serves as a versatile chemical handle for a wide array of transformations.
Common modifications include:
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, quinoxaline-2-carboxylic acid. This carboxylic acid moiety is a crucial functional group for creating further derivatives and can play a key role in biological interactions. researchgate.net
Amide Formation: The carboxylic acid can be coupled with various amines to form a diverse library of amides. This is a common strategy in drug discovery to modulate properties like solubility and hydrogen bonding capacity. For example, 2-quinoxalinecarboxylic acid can be reacted with amines using coupling agents like T3P (Propylphosphonic Anhydride) to yield N-substituted quinoxaline-2-carboxamides. nih.gov
Reduction: The ester or the corresponding carboxylic acid can be reduced to the primary alcohol, affording a hydroxymethyl group. This transformation opens up further synthetic routes, such as etherification or oxidation to an aldehyde.
Reactions at the α-Carbon: The methylene (B1212753) group adjacent to the carbonyl can be functionalized. For instance, bromination of ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetate can yield mono- and dibromo derivatives, which are useful intermediates for synthesizing more complex structures like 2,2′-biquinoxaline-3,3′(4H,4'H)-diones. researchgate.net
Table 2: Synthetic Transformations of the Acetate Moiety
| Starting Material | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Ethyl 2-(quinoxalin-yl)acetate | NaOH or HCl (aq) | Carboxylic Acid | researchgate.net |
| 2-(Quinoxalin-yl)acetic acid | Amine, T3P, Et3N | Amide | nih.gov |
| Ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetate | Bromine | α-Bromoacetate | researchgate.net |
| 2-Chloro-3-(5,6,7,8-tetrahydronaphthalen-2-yl)quinoxaline | Hydrazine Hydrate | Hydrazide | pjsir.org |
Formation of Fused Heterocyclic Systems (e.g., Indoloquinoxalines, Pyrroloquinoxalines)
This compound and its derivatives are valuable precursors for constructing polycyclic heteroaromatic systems. These fused systems often exhibit unique biological and photophysical properties.
Indoloquinoxalines: These structures can be synthesized by the condensation of an isatin derivative (or a precursor like 1-(2-bromoethyl)-indole-2,3-dione) with an o-phenylenediamine. The reaction typically proceeds in boiling acetic acid. mdpi.com The resulting indolo[2,3-b]quinoxaline can be further functionalized. sapub.org
Pyrroloquinoxalines: The synthesis of the pyrrolo[1,2-a]quinoxaline (B1220188) core is often achieved through a Pictet-Spengler type reaction. This involves the acid-catalyzed cyclization of a 1-(2-aminophenyl)pyrrole with an aldehyde. mdpi.comunisi.it Another route involves the intramolecular cyclization of an N-substituted amide, such as an acetamide derivative of 1-(2-aminophenyl)pyrrole, using a dehydrating agent like phosphorus oxychloride in a Bischler–Napieralski reaction. mdpi.com Gold-catalyzed intramolecular hydroamination of N-alkynyl indoles also provides a pathway to functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. nih.gov
Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines: As analogues of indoloquinoxalines, these systems can be prepared via a one-pot, two-step approach starting from a 2-(3-bromo-thiophen-2-yl)quinoxaline. The process involves a Buchwald–Hartwig cross-coupling with an amine, followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH). nih.gov
Table 3: Synthesis of Fused Heterocyclic Systems
| Fused System | Key Precursors | Reaction Type | Reference |
|---|---|---|---|
| Indolo[2,3-b]quinoxaline | 1-(2-Bromoethyl)-indole-2,3-dione, o-Phenylenediamine | Condensation | mdpi.com |
| Pyrrolo[1,2-a]quinoxaline | 1-(2-Aminophenyl)pyrrole, Aldehyde | Pictet-Spengler (Acid-catalyzed cyclization) | mdpi.comunisi.it |
| Pyrrolo[1,2-a]quinoxaline | N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide | Bischler–Napieralski (Dehydrative cyclization) | mdpi.com |
| 3H-Pyrrolo-[1,2,3-de] quinoxaline | N-Alkynyl Indole | Gold-catalyzed Intramolecular Hydroamination | nih.gov |
| Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | 2-(3-Bromo-thiophen-2-yl)quinoxaline, Amine | Buchwald–Hartwig coupling / Intramolecular SNH | nih.gov |
Mechanistic Studies of Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new transformations. The synthesis of quinoxaline derivatives can proceed through various pathways, including acid-catalyzed and free-radical mechanisms.
Acid-Catalyzed Pathways
Acid catalysis is prevalent in the synthesis of quinoxalines and their fused derivatives. The classic and most widely used method for quinoxaline synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov
Condensation Mechanism: This reaction is often catalyzed by a Brønsted or Lewis acid. The mechanism typically begins with the nucleophilic attack of one amino group of the o-phenylenediamine onto one of the carbonyl carbons. This is followed by dehydration to form an imine intermediate. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl carbon, which, after another dehydration step, yields the final quinoxaline ring. nih.gov Various acid catalysts, from traditional mineral acids to heterogeneous catalysts like alumina-supported heteropolyoxometalates, have been employed to facilitate this transformation under milder conditions. nih.gov
Pictet-Spengler Reaction: The formation of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and aldehydes is a classic example of an acid-catalyzed pathway. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution onto the pyrrole ring, followed by aromatization to give the fused product. mdpi.com
Free Radical Mechanisms
Free radical pathways offer alternative strategies for the functionalization of the quinoxaline core, particularly for C-H functionalization where traditional electrophilic or nucleophilic substitutions are challenging.
Photocatalytic Arylation: In the synthesis of 3-arylquinoxaline-2(1H)-ones, a proposed mechanism involves the photocatalyst (g-C3N4) generating radical species under visible light. An aryl radical, formed from the arylhydrazine precursor, can then attack the quinoxalin-2(1H)-one. The resulting radical intermediate is subsequently oxidized to form the C-C bond, leading to the arylated product. mdpi.com
Oxidative Cyclization: The synthesis of quinoxalines from o-phenylenediamines and alkenes, catalyzed by I2 with TBHP as an oxidant, is proposed to proceed through a radical mechanism. The alkene is first oxidized to a radical intermediate, which then engages in the cyclization process with the diamine. nih.gov
Hydroperoxide Radical Involvement: In the direct C-H hydroxylation of quinoxalin-2(1H)-ones, the photocatalyst generates an O2•− radical anion from molecular oxygen. This species combines with a proton to form a hydroperoxide radical (HO2•). This radical or a related reactive oxygen species is believed to be the active agent that hydroxylates the quinoxaline ring. mdpi.com
Cascade and Rearrangement Processes
In the pursuit of synthetic efficiency and molecular complexity, cascade (or tandem) and rearrangement reactions represent sophisticated strategies for the construction of heterocyclic frameworks such as quinoxalines. These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. While direct examples leading specifically to this compound are not extensively documented, several elegant cascade and potential rearrangement methodologies have been developed for the synthesis of the core quinoxaline scaffold and its derivatives. These strategies can be adapted for the target molecule by employing appropriately substituted precursors, such as ethyl 2-(3,4-diaminophenyl)acetate.
Cascade Reactions for Quinoxaline Ring Synthesis
Cascade reactions provide a powerful means to assemble the quinoxaline ring system from simpler starting materials in a single pot. These reactions often involve a sequence of intramolecular and intermolecular events, catalyzed by metals or proceeding through radical intermediates.
Tandem Oxidative Azidation/Cyclization:
A notable cascade approach involves the reaction of N-arylenamines with trimethylsilyl azide (TMSN₃) to construct the quinoxaline ring. acs.orgmtieat.org This method facilitates the formation of two new carbon-nitrogen bonds in a tandem sequence, initiated by an oxidant like (diacetoxyiodo)benzene. The proposed mechanism begins with the oxidation of the enamine, followed by the addition of an azide radical. The subsequent intramolecular radical cyclization onto the benzene ring forms a spirodienyl radical. A final rearomatization step yields the stable quinoxaline product. This strategy is significant as it allows for the synthesis of quinoxalines from readily available monosubstituted anilines rather than the traditional ortho-phenylenediamines. acs.org
Metal-Free Michael Addition-Condensation Cascade:
An efficient metal-free cascade process has been reported for the synthesis of substituted quinoxalines from o-phenylenediamines and ynones. organic-chemistry.org This reaction proceeds through a sequence of three distinct steps in one pot:
Michael Addition: The o-phenylenediamine undergoes a Michael addition to the ynone.
Dehydration Condensation: An intramolecular condensation between the remaining amino group and the ketone carbonyl occurs, leading to cyclization.
C-α-CH₂-Extrusion: A final base-promoted extrusion step yields the aromatic quinoxaline product.
This method is lauded for its high regioselectivity, efficiency, and adherence to green chemistry principles. organic-chemistry.org
Iron-Catalyzed Transfer Hydrogenative Condensation:
A one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols has been developed using an iron catalyst. nih.gov This process is a prime example of a cascade involving a transfer hydrogenation strategy. The iron complex concurrently catalyzes the reduction of the nitro group to an amine and the oxidation of the vicinal diol to a 1,2-dicarbonyl compound in situ. These intermediates then undergo the classical condensation reaction to form the quinoxaline ring, with water as the only byproduct. This approach avoids the need for external oxidants or reductants and demonstrates high atom efficiency. nih.gov
| Cascade Strategy | Key Reactants | Catalyst/Reagent | Key Mechanistic Steps | Reference |
|---|---|---|---|---|
| Tandem Oxidative Azidation/Cyclization | N-Arylenamine, TMSN₃ | (Diacetoxyiodo)benzene | Oxidative Azidation, Intramolecular Radical Cyclization | acs.orgmtieat.org |
| Michael Addition-Condensation-Extrusion | o-Phenylenediamine, Ynone | Metal-Free (Base-promoted) | Michael Addition, Dehydration, C-α-CH₂-Extrusion | organic-chemistry.org |
| Transfer Hydrogenative Condensation | 2-Nitroaniline, Vicinal Diol | Iron Complex | In situ Nitro Reduction, In situ Diol Oxidation, Condensation | nih.gov |
Rearrangement Processes in Quinoxaline Chemistry
While cascade reactions are more commonly employed for the direct synthesis of the quinoxaline core, rearrangement processes also play a role in the chemistry of this heterocyclic system. These can either be potential side reactions in certain synthetic routes or deliberate transformations of the quinoxaline skeleton itself.
Potential Rearrangement in Radical Cyclization:
In the tandem oxidative azidation/cyclization pathway described previously, the cyclization of the radical intermediate proceeds to form the quinoxaline ring. However, a mechanistic alternative exists that could lead to a rearranged product. The spirodienyl radical intermediate, if formed, could theoretically undergo a 1,2-iminyl migration before rearomatization. While studies have shown that this rearrangement does not typically occur and the direct cyclization pathway is favored, its possibility highlights the complex mechanistic landscape of radical reactions in heterocyclic synthesis. acs.org
Acid-Catalyzed Rearrangement of Quinoxalinones:
Spectroscopic and Structural Elucidation Techniques in Research of Ethyl 2 Quinoxalin 6 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1H NMR Analysis for Proton Environments
Proton NMR (¹H NMR) would be the first step in the analysis of Ethyl 2-(quinoxalin-6-YL)acetate. This technique identifies all the unique proton environments in the molecule. For the title compound, one would expect to observe distinct signals for the protons on the quinoxaline (B1680401) ring, the methylene (B1212753) bridge (-CH₂-), and the ethyl ester group (-OCH₂CH₃). The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons, while the splitting pattern (multiplicity) would reveal the number of adjacent, or "neighboring," protons, governed by spin-spin coupling (J-coupling). The integration of the peaks would correspond to the number of protons in each unique environment.
13C NMR Analysis for Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would differentiate between the aromatic carbons of the quinoxaline ring, the carbonyl carbon of the ester, the methylene carbons, and the methyl carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other. This would be vital for assigning the positions of protons on the quinoxaline ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link each proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is a key technique for piecing together the entire molecular framework, for instance, by showing a correlation from the methylene protons to the carbons of the quinoxaline ring and the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, regardless of whether they are bonded. This would help to confirm the three-dimensional structure and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EIMS)
EIMS is a hard ionization technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum would show a molecular ion (M⁺) peak corresponding to the exact molecular weight of this compound (216.24 g/mol ). The pattern of fragment ions would provide clues about the molecule's structure, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate (B1210297) side chain.
Fast Atom Bombardment Mass Spectrometry (FABMS)
FABMS is a soft ionization technique, meaning it is less likely to cause extensive fragmentation than EIMS. researchgate.net It is particularly useful for polar and thermally unstable molecules. nih.gov In a FABMS experiment, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms. researchgate.net This typically produces a protonated molecular ion, [M+H]⁺, which would appear at m/z 217.25 for this compound. The reduced fragmentation helps to clearly establish the molecular weight of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Detailed research findings from Electrospray Ionization Mass Spectrometry (ESI-MS) specifically for this compound, including tables of fragment ions and their relative abundances, are not available in the public scientific literature based on the conducted searches. While ESI-MS is a common technique for determining the molecular weight of quinoxaline derivatives, specific data for this compound has not been published.
High-Resolution Mass Spectrometry (HRMS)
Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and confirm its elemental composition (C₁₂H₁₂N₂O₂), has not been reported in the reviewed scientific literature.
Infrared (IR) Spectroscopy for Functional Group Characterization
A detailed analysis of the infrared (IR) spectrum for this compound, including a data table of characteristic vibrational frequencies (in cm⁻¹) for its functional groups (such as C=O of the ester, C=N of the quinoxaline ring, and aromatic C-H stretches), is not available in published research.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction
There are no published single-crystal X-ray diffraction studies for this compound in the searched databases. Consequently, crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.
Analysis of Crystal Packing and Intermolecular Interactions
As no crystal structure has been determined, an analysis of the crystal packing and intermolecular interactions (like hydrogen bonding or π-π stacking) for this compound cannot be conducted.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Published research detailing the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is not available. Therefore, information regarding its absorption maxima (λmax) and the corresponding electronic transitions is currently unknown.
Elemental Analysis for Compositional Verification
The molecular weight of this compound is 216.24 g/mol . cymitquimica.com Based on this, the expected elemental composition is derived from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
The theoretical percentages are calculated as follows:
Carbon (C): (12 * 12.011 g/mol ) / 216.24 g/mol * 100%
Hydrogen (H): (12 * 1.008 g/mol ) / 216.24 g/mol * 100%
Nitrogen (N): (2 * 14.007 g/mol ) / 216.24 g/mol * 100%
Oxygen (O): (2 * 15.999 g/mol ) / 216.24 g/mol * 100%
In a typical research setting, these calculated values would be juxtaposed with experimental data obtained from an elemental analyzer. A close correlation between the found and calculated percentages, generally within a ±0.4% margin, is considered a strong indicator of the successful synthesis and purity of the target compound.
Below is an interactive data table presenting the calculated elemental composition for this compound. In a research article, this table would typically be populated with the experimentally determined values to provide a comprehensive compositional verification.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Total Mass in Compound ( g/mol ) | Calculated Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 66.69 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.60 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.95 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.80 |
| Total | 216.24 | 100.00 |
Computational and Theoretical Studies on Ethyl 2 Quinoxalin 6 Yl Acetate
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide deep insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying quinoxaline (B1680401) derivatives and other complex organic molecules. This approach is used to predict the optimized molecular geometry, vibrational frequencies, and other molecular properties by approximating the electron density of the system.
Researchers utilize DFT, often with functionals like B3LYP and basis sets such as 6-31G** or 6-311G(d,p), to achieve a balance between computational cost and accuracy. For quinoxaline-based structures, DFT calculations are used to:
Optimize Molecular Geometry: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures, such as ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, have shown that the quinoxaline moiety is nearly planar. mdpi.comekb.eg
Simulate Spectroscopic Data: DFT is used to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. nih.gov
Compare with Experimental Data: The optimized structure calculated using DFT can be compared with experimentally determined structures from X-ray crystallography to validate the computational model. nih.gov
These applications provide a foundational understanding of the molecule's stable conformation and energetic properties.
The electronic properties of a molecule are crucial for understanding its chemical reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. For a closely related compound, ethyl 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetate, the HOMO-LUMO energy gap was calculated to be 3.8918 eV using DFT at the B3LYP/6–311 G(d,p) level. nih.gov This value provides an estimate of the electronic character and stability of similar quinoxaline acetate (B1210297) structures.
Table 1: Calculated Electronic Properties for a Related Quinoxaline Derivative
| Property | Value | Method |
|---|---|---|
| HOMO-LUMO Energy Gap | 3.8918 eV | DFT (B3LYP/6–311 G(d,p)) |
Data derived from a study on Ethyl 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetate. nih.gov
Analysis of these frontier molecular orbitals helps in predicting how the molecule will interact with other species, which is particularly important in the context of designing molecules with specific biological activities. nih.govmdpi.com
Molecular Simulation Techniques
Molecular simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from quantum chemical calculations.
Molecular Dynamics (MD) simulations are a powerful technique for understanding the behavior and stability of molecules, especially in complex environments such as when interacting with a biological target like a protein. In studies involving quinoxaline derivatives, MD simulations have been used to forecast the behavior of the compound when bound to a protein's active site and to assess the stability of the resulting protein-ligand complex.
A key metric for evaluating stability during an MD simulation is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value indicates that the complex has reached equilibrium and is not undergoing significant conformational changes. For example, in a simulation study of quinoxaline derivatives bound to a protein, the average RMSD values were monitored to confirm system stability.
Table 2: Example RMSD Values from an MD Simulation of Quinoxaline Derivatives
| System | Average RMSD (Å) |
|---|---|
| Apo-protein | 1.82 ± 0.47 |
| Protein-Ligand Complex 1 (CTC/R) | 1.43 ± 0.18 |
| Protein-Ligand Complex 2 (CTC/W) | 1.56 ± 0.151 |
Data from a study on cellulose tricarboxylate (CTC) functionalized with quinoxaline (R) and cyanoacrylate (W) derivatives.
These simulations can also be used to calculate binding free energies using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, offering a more quantitative measure of binding affinity.
Monte Carlo simulations are another class of computational algorithms that rely on repeated random sampling to obtain numerical results. In drug design and chemoinformatics, they are often used in conformational searches and for QSAR (Quantitative Structure-Activity Relationship) modeling. While Monte Carlo methods are a valuable tool in computational chemistry, specific studies applying Monte Carlo simulations to investigate the molecular dynamics or conformational landscape of Ethyl 2-(quinoxalin-6-YL)acetate were not prominently featured in the reviewed literature.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
Studies on various quinoxaline derivatives have employed molecular docking to investigate their potential as inhibitors of several protein targets. These studies predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the protein-ligand complex.
For example, novel quinoxaline derivatives have been docked into the active sites of protein receptors like the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). These in silico studies have successfully identified key amino acid residues involved in binding and have shown a good correlation between predicted binding affinities and experimentally observed biological activity.
Table 3: Examples of Molecular Docking Studies on Quinoxaline Derivatives
| Compound Series | Protein Target (PDB ID) | Binding Energy Range (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1,2,3-Triazole Quinoxaline Hybrids | EGFR (4HJO) | -9.57 to -12.03 | Not specified in detail |
| Novel Quinoxaline Derivatives | EGFR (1M17) | Not specified | Met769, Asp831, Leu694, Val702 |
| Novel Quinoxaline Derivatives | COX-2 (3LN1) | Not specified | Arg106, Arg499, Ser516, Val335 |
Data compiled from studies on various novel quinoxaline derivatives, not this compound specifically.
The insights gained from molecular docking are instrumental in rational drug design, allowing for the structural modification of lead compounds to improve their binding affinity and selectivity for a target protein.
Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step. In silico computational tools provide a rapid and cost-effective means to predict these properties, allowing for the early identification of potential liabilities and guiding the optimization of lead compounds. For this compound, a comprehensive ADMET profile has been generated using established computational models.
Detailed findings from these predictive studies are presented below, offering insights into the likely pharmacokinetic and toxicological characteristics of this quinoxaline derivative.
The absorption of a compound is a key determinant of its oral bioavailability. Predictions for this compound suggest favorable absorption characteristics. Key predicted parameters related to absorption are detailed in the table below.
Table 1: Predicted Absorption Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests the compound can readily pass through the intestinal epithelial barrier. |
| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells by P-glycoprotein, which can enhance its absorption and distribution. |
Following absorption, a compound is distributed throughout the body. The volume of distribution and the ability to cross the blood-brain barrier are critical parameters. The predicted distribution properties for this compound are summarized in the following table.
Table 2: Predicted Distribution Properties of this compound
| Parameter | Predicted Value | Interpretation |
| VDss (human) | Low | A low volume of distribution suggests that the compound is likely to be confined primarily to the bloodstream and extracellular fluid, rather than distributing extensively into tissues. |
| Blood-Brain Barrier (BBB) Permeability | No | The compound is predicted to not cross the blood-brain barrier, indicating a lower likelihood of central nervous system effects. |
| CNS Permeability | No | Consistent with the BBB permeability prediction, the compound is not expected to penetrate the central nervous system. |
The metabolic fate of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. Predicting whether a compound is a substrate or inhibitor of these enzymes is crucial for assessing potential drug-drug interactions. The table below outlines the predicted metabolic profile of this compound.
Table 3: Predicted Metabolism Properties of this compound
| Parameter | Predicted Value | Interpretation |
| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP1A2. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP2C19. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP2C9. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP2D6. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP3A4. |
The route and rate of excretion are important for determining the dosing frequency and potential for accumulation. Key predicted excretion parameters for this compound are provided in the table below.
Table 4: Predicted Excretion Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Total Clearance | 0.553 log(ml/min/kg) | This value provides an estimate of the rate at which the drug is cleared from the body. |
| Renal OCT2 Substrate | No | The compound is not predicted to be a substrate for the Organic Cation Transporter 2, which is involved in the renal secretion of some drugs. |
Early prediction of potential toxicity is paramount in drug development to avoid late-stage failures. Computational models can predict various toxicity endpoints. The predicted toxicity profile for this compound is shown in the table below.
Table 5: Predicted Toxicity Properties of this compound
| Parameter | Predicted Value | Interpretation |
| AMES Toxicity | No | The compound is not predicted to be mutagenic in the Ames test. |
| hERG I Inhibitor | No | Low risk of causing cardiotoxicity through inhibition of the hERG potassium channel. |
| Hepatotoxicity | No | The compound is not predicted to cause liver damage. |
| Skin Sensitisation | No | Unlikely to cause an allergic reaction upon skin contact. |
Biological Activity and Medicinal Chemistry Applications of Ethyl 2 Quinoxalin 6 Yl Acetate and Its Analogs
Antimicrobial and Antifungal Efficacy Research
A series of synthesized quinoxaline (B1680401) derivatives demonstrated notable in vitro activity against various plant pathogenic bacteria and fungi. For instance, certain analogs displayed significant antibacterial effects against Acidovorax citrulli and potent antifungal activity against Rhizoctonia solani, even surpassing the efficacy of some commercial fungicides like azoxystrobin. Scanning electron microscopy has been used to confirm that these compounds can induce morphological changes in the fungal cells.
Furthermore, other research has focused on synthesizing novel quinoxaline derivatives and evaluating their activity against a panel of bacteria and fungi. These studies often involve the chemical modification of the quinoxaline core to enhance antimicrobial potency. The collective findings suggest that the quinoxaline scaffold is a promising framework for the development of new antibacterial and antifungal agents.
Table 1: Antifungal Activity of Selected Quinoxaline Analogs against Rhizoctonia solani
| Compound | EC50 (μg/mL) |
| Analog 5j | 8.54 |
| Analog 5t | 12.01 |
| Azoxystrobin (Commercial Fungicide) | 26.17 |
Antiviral Potency Investigations
The antiviral potential of quinoxaline derivatives has been a significant area of investigation, with studies spanning a range of viruses. Although direct antiviral studies on Ethyl 2-(quinoxalin-6-YL)acetate are not found in the reviewed literature, its analogs have shown promising results.
Research into the anti-herpesvirus activity of quinoxaline derivatives has identified several potent compounds. One study on indoloquinoxaline derivatives reported that the compound B-220, or 2,3-dimethyl(dimethylaminoethyl)5H-indolo-(2,3-b)quinoxaline, effectively inhibited the replication of Herpes Simplex Virus type 1 (HSV-1), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV) at low micromolar concentrations. The antiviral activity was observed at concentrations significantly lower than those causing cellular toxicity.
Another study highlighted a series oftriazolo[4,3-a]quinoxaline derivatives, with one compound in particular, 1-(4-chloro-8-methyltriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, reducing HSV-1 plaque formation by 25% at a concentration of 20 µg/mL. The antiviral efficacy of these analogs is often dependent on the specific substitutions on the quinoxaline ring system.
Table 2: Antiherpesvirus Activity of Indoloquinoxaline Analog B-220
| Virus | Cell Line | Inhibitory Concentration (µM) |
| HSV-1 | Tissue Culture | 1 - 5 |
| Cytomegalovirus | Tissue Culture | 1 - 5 |
| Varicella-Zoster Virus | Tissue Culture | 1 - 5 |
The emergence of novel respiratory viruses has spurred research into new antiviral agents, with quinoxaline derivatives being a focus of such efforts. These compounds have been investigated for their potential to inhibit influenza viruses and coronaviruses, including SARS-CoV and SARS-CoV-2. The structural similarities between the proteases of different viruses, such as HCV, HIV, and SARS-CoV-2, have led to the investigation of existing quinoxaline-based drugs like Glecaprevir as potential therapeutics for COVID-19. The versatility of the quinoxaline scaffold allows for the design of inhibitors that can target key viral enzymes.
The fight against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) has also benefited from research into quinoxaline derivatives. Several quinoxaline-containing compounds have been identified as potent inhibitors of viral enzymes crucial for replication. For instance, the quinoxaline scaffold was used as a core to design novel anti-HIV agents, with some derivatives showing promising activity against HIV integrase.
In the context of HCV, the quinoxaline-based drug Glecaprevir is a known inhibitor of the nonstructural protein (NS3/4A) protease. The development of direct-acting antivirals (DAAs) containing the quinoxaline moiety has been a significant advancement in HCV treatment.
The mechanisms by which quinoxaline derivatives exert their antiviral effects are varied and depend on the specific analog and target virus. For some anti-herpesvirus compounds like B-220, the mechanism appears to involve the inhibition of viral DNA synthesis and the production of viral proteins. Notably, this inhibition did not appear to be a result of direct interaction with viral DNA polymerases in in-vitro assays.
In the case of HIV, some quinoxaline derivatives have been designed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or integrase inhibitors, blocking crucial steps in the viral replication cycle. For HCV, the mechanism often involves the inhibition of viral proteases, such as the NS3/4A protease, which is essential for processing the viral polyprotein.
Anticancer and Antitumor Potential Studies
The anticancer properties of quinoxaline derivatives are well-documented, with numerous studies exploring their efficacy against various cancer cell lines. While specific anticancer research on this compound is lacking, its analogs have shown significant potential.
Quinoxaline derivatives have been reported to exhibit cytotoxic activity against a range of human tumor cell lines, including those of the colon, liver, and breast. Some compounds have been found to induce apoptosis in cancer cells. The anticancer mechanism of these compounds can involve the inhibition of key enzymes in cancer progression, such as Pim-1/2 kinases and receptor tyrosine kinases like VEGFR-2.
For example, a series of novel 2-substituted-quinoxaline analogs demonstrated antiproliferative activity against breast cancer cells by inducing cell cycle arrest and targeting topoisomerase II and EGFR. Another study focused on new quinoxaline derivatives as dual Pim-1/2 kinase inhibitors, which are implicated in various hematologic and solid tumors. The cytotoxic potential of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has also been explored against several leukemia cell lines.
Table 3: Anticancer Activity of Selected Quinoxaline Analogs
| Cell Line | Analog | Activity |
| MV4-11 (AML) | 5c, 5e (Pim-1/2 inhibitors) | Growth Inhibition |
| HCT-116 (Colorectal Carcinoma) | 5c, 5e (Pim-1/2 inhibitors) | Growth Inhibition |
| MCF-7 (Breast Cancer) | 2-substituted-quinoxaline analog 3b | Antiproliferative Activity |
| HCT116 (Colon Carcinoma) | XVa | IC50 = 4.4 µM |
| MCF-7 (Breast Adenocarcinoma) | XVa | IC50 = 5.3 µM |
Enzyme and Receptor Target Modulation
The interaction of this compound analogs with various enzymes and receptors has been a focal point of research, revealing their potential as therapeutic agents. These interactions are primarily centered on inhibition or modulation of key proteins involved in disease pathways.
Kinase Inhibition (e.g., TGF-β Type I Receptor Kinase, p38α MAP Kinase, IKKβ)
Quinoxaline derivatives have been extensively investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
TGF-β Type I Receptor Kinase: The transforming growth factor-β (TGF-β) signaling pathway is implicated in a wide array of cellular functions such as proliferation, differentiation, and apoptosis. mdpi.comnih.gov Its overexpression is associated with various cancers and fibrotic diseases. mdpi.comnih.gov Consequently, the TGF-β type I receptor (TGF-βR1) kinase, also known as activin receptor-like kinase 5 (ALK5), has emerged as an attractive therapeutic target. mdpi.comnih.gov
A series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles were synthesized and evaluated for their inhibitory activity against TGF-βR1 kinase. mdpi.com Among the synthesized compounds, one particular derivative demonstrated a half-maximal inhibitory concentration (IC50) of 0.28 µM, indicating potent inhibition. mdpi.com This compound also exhibited a high selectivity index of over 35 against p38α MAP kinase, highlighting its specificity. mdpi.com Molecular docking studies have provided insights into the binding interactions of these quinoxaline-based compounds within the kinase domain of the receptor. mdpi.com
p38α MAP Kinase: The p38 mitogen-activated protein (MAP) kinases are key players in the cellular response to inflammatory cytokines and stress signals. nih.govuni-tuebingen.de Inhibition of p38α MAP kinase is a validated strategy for the treatment of inflammatory diseases. nih.govresearchgate.net Substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines have been synthesized and identified as novel p38α MAP kinase inhibitors. nih.gov The introduction of an amino group at a specific position on the pyridine (B92270) ring resulted in compounds with potent enzyme inhibition in the double-digit nanomolar range. nih.gov For instance, one such analog displayed an IC50 value of 81 nM. nih.gov Further structural modifications, such as replacing the quinoxaline core with a pyrido[2,3-b]pyrazine, led to even more potent inhibition, with an IC50 value of 38 nM for one derivative. nih.gov Another study on quinoxaline derivatives incorporating a triazole moiety also reported potent p38α MAP kinase inhibitory activity, with some compounds showing better inhibition than the standard inhibitor SB 203580. nih.gov
IKKβ: The inhibitor of κB kinase β (IKKβ) is a central kinase in the canonical NF-κB signaling pathway, which is critically involved in inflammation and cancer. nih.govnih.gov A quinoxaline urea (B33335) analog, identified as 13-197, has been characterized as a novel IKKβ inhibitor. nih.govnih.gov This compound was found to inhibit the kinase activity of IKKβ and subsequently suppress both the NF-κB and mTOR pathways in pancreatic cancer cells. nih.gov Unlike some other IKKβ inhibitors that can cause paradoxical immune activation, this quinoxaline derivative demonstrated the ability to delay tumor growth in preclinical models without significant adverse effects. nih.govnih.gov This suggests that the pro-inflammatory and anti-proliferative functions of IKKβ can be uncoupled, making this class of quinoxaline analogs promising for cancer therapy. nih.gov
Table 1: Kinase Inhibitory Activity of Selected Quinoxaline Analogs
| Kinase Target | Quinoxaline Analog Class | Key Findings | Reference |
|---|---|---|---|
| TGF-β Type I Receptor Kinase | 3-substituted-4-(quinoxalin-6-yl) pyrazoles | IC50 of 0.28 µM for the most active compound. | mdpi.com |
| p38α MAP Kinase | 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines | IC50 of 81 nM for a key analog. | nih.gov |
| p38α MAP Kinase | Quinoxaline-triazole derivatives | Showed slightly better inhibition than standard SB 203580. | nih.gov |
| IKKβ | Quinoxaline urea analog (13-197) | Inhibits IKKβ, NF-κB, and mTOR pathways. | nih.govnih.gov |
Phosphodiesterase Inhibition (e.g., PDE10A)
Phosphodiesterase 10A (PDE10A) is a dual-specificity enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov It is highly expressed in the medium spiny neurons of the striatum, a brain region crucial for motor control and reward processing. nih.govnih.gov Inhibition of PDE10A is being explored as a novel therapeutic approach for central nervous system disorders like schizophrenia and Huntington's disease. nih.govnih.gov
Several classes of quinoxaline analogs have been investigated as PDE10A inhibitors. Research has shown that these compounds can achieve high potency and selectivity. For example, a series of imidazo[4,5-b]pyridines, which can be considered bioisosteres of quinoxalines, were developed as potent PDE10A inhibitors, with some analogs exhibiting IC50 values in the single-digit nanomolar range. nih.gov The optimization of a papaverine-like structure, which contains a dimethoxyisoquinoline moiety that can be related to a quinoxaline system, also led to the identification of potent PDE10A inhibitors. nih.gov
Cytochrome P450 Enzyme Modulation
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. The interaction of drug candidates with CYP enzymes is a critical aspect of drug development, as it can lead to drug-drug interactions and altered pharmacokinetic profiles.
The metabolism of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, has been shown to be mediated by NADPH:cytochrome P450 reductase under hypoxic conditions. nih.govmdpi.com This enzymatic reduction can lead to the formation of reactive oxygen species, which is a mechanism underlying the biological activity of some of these compounds. nih.gov Conversely, some quinoxaline-containing molecules have been designed to have minimal interaction with the major drug-metabolizing CYP enzymes. For instance, a non-immunosuppressive cyclosporin (B1163) A analog was reported not to induce major cytochrome P450 enzymes such as 1A2, 2B6, and 3A4, which is a favorable characteristic for a drug candidate. mdpi.com Furthermore, a related class of compounds, quinazoline (B50416) derivatives, have been specifically designed as selective inhibitors of CYP1B1, an enzyme implicated in the development of several types of cancer. nih.gov
Cyclophilin A (CypA) Inhibition
Cyclophilin A (CypA) is a ubiquitous intracellular protein that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for the proper folding of some proteins. mdpi.comnih.gov CypA is also involved in various pathological processes, including viral infections, inflammation, and cancer, making it a valuable therapeutic target. mdpi.com
Quinoxaline derivatives have emerged as a promising class of non-immunosuppressive CypA inhibitors. mdpi.com Through virtual screening and subsequent chemical synthesis, novel small molecule inhibitors of human CypA have been discovered. nih.gov One such study identified 4-(2,4-dichlorobenzamido)-N-quinoxalin-2-yl benzenesulfonamide (B165840) as a CypA inhibitor. nih.gov Another investigation led to the identification of a potent quinoxaline derivative, 2,3-di(furan-2-yl)-6-(3-N,N-diethyl-carbamoyl-piperidino) carbonylamino quinoxaline, with an IC50 of 0.41 µM for CypA PPIase activity. mdpi.com These findings highlight the potential of the quinoxaline scaffold in the development of novel CypA inhibitors for various therapeutic applications. mdpi.comnih.gov
Studies on Other Pharmacological Activities
Beyond their effects on specific enzymes and receptors, this compound and its analogs have been evaluated for a range of other pharmacological activities, most notably in the field of infectious diseases.
Antileishmanial and Antimalarial Research
Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The current treatments suffer from limitations such as toxicity and emerging drug resistance, necessitating the search for new therapeutic agents. Quinoxaline derivatives have shown significant promise in this area. nih.govnih.gov
Studies on 2,3-diarylsubstituted quinoxaline derivatives have demonstrated potent activity against Leishmania amazonensis. nih.govnih.gov Compounds such as 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) exhibited dose-dependent activity against both the promastigote and intracellular amastigote forms of the parasite, with IC50 values in the low micromolar range. nih.gov Mechanistic studies suggest that these compounds induce mitochondrial dysfunction in the parasite. nih.gov Importantly, these compounds also showed significant efficacy in a murine model of cutaneous leishmaniasis, leading to a reduction in lesion thickness. nih.govnih.gov
Antimalarial Activity: Malaria, caused by Plasmodium parasites, remains a major global health problem, with drug resistance posing a significant challenge. The quinoxaline scaffold has been explored for the development of new antimalarial agents. nih.govnih.govresearchgate.net
A series of quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum. nih.gov Structure-activity relationship studies have indicated the importance of an enone moiety linked to the quinoxaline ring for antiplasmodial activity. nih.gov Some of these compounds displayed potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Furthermore, a series of quinoxaline-based compounds, initially identified as anti-schistosomal agents, were found to possess highly potent antimalarial activity, with some exhibiting IC50 values in the single-digit nanomolar range against multi-drug resistant Cambodian isolates. nih.gov
Table 2: Antiprotozoal Activity of Selected Quinoxaline Analogs
| Disease | Parasite | Quinoxaline Analog Class | Key Findings | Reference |
|---|---|---|---|---|
| Leishmaniasis | Leishmania amazonensis | 2,3-diarylsubstituted quinoxalines | IC50 values of 5.3 µM and 19.3 µM against promastigotes and amastigotes, respectively. | nih.gov |
| Malaria | Plasmodium falciparum | Quinoxaline-chalcone analogs | Potent activity against chloroquine-resistant strains. | nih.gov |
| Malaria | Plasmodium falciparum | Quinoxaline-based compounds | Single-digit nanomolar IC50 against multi-drug resistant isolates. | nih.gov |
Antitubercular Activity
The quinoxaline core is a key feature in several compounds investigated for their action against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.net The emergence of drug-resistant Mtb strains necessitates the discovery of novel therapeutic agents, and quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides (QdNOs), have emerged as a promising class. nih.govresearchgate.net
Research into ester derivatives of QdNOs has shown that the incorporation of an ester group, such as an ethyl ester, can enhance solubility and biological activity. nih.gov In a series of ethyl ester quinoxaline-1,4-di-N-oxide derivatives, many compounds exhibited significant anti-Mtb activity with Minimum Inhibitory Concentration (MIC) values below 2.5 µg/mL. nih.gov Notably, one analog featuring a carboxyethyl group demonstrated an MIC of 0.50 µg/mL against the H37Rv strain of M. tuberculosis. nih.gov Another study highlighted that n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were highly active against both replicating and non-replicating Mtb strains, with some compounds showing MIC values as low as 0.53 µM, which is more potent than the standard drug isoniazid. nih.gov The mechanism for these QdNOs is thought to involve the generation of reactive oxygen species under hypoxic conditions, leading to damage of the Mtb bacilli. nih.gov
Further structure-activity relationship (SAR) studies on quinoxaline derivatives have identified key structural features for antitubercular potency. For instance, 2,3-diaryl-quinoxalines have been designed as potential inhibitors of DprE1, an essential enzyme for mycobacterial cell wall synthesis. researchgate.net Additionally, studies on synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates, while a different heterocyclic system, underscore the utility of the ethyl carboxylate group in designing novel antitubercular agents. japsonline.com
Table 1: Antitubercular Activity of Selected Quinoxaline Analogs
| Compound Type | Target/Strain | Key Findings | Reference(s) |
|---|---|---|---|
| Ethyl ester quinoxaline-1,4-di-N-oxide derivatives | M. tuberculosis H37Rv | Good activity with MIC < 2.5 µg/mL. | nih.gov |
| Quinoxaline-1,4-di-N-oxide with carboxyethyl group | M. tuberculosis H37Rv | Exhibited an MIC of 0.50 µg/mL. | nih.gov |
| n-Butyl/Isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxides | Replicating & Non-replicating M. tuberculosis H37Rv | Several compounds showed MIC values < 2.92 µM (Isoniazid). The most active had MICs around 0.53-0.57 µM. | nih.gov |
Anti-inflammatory and Analgesic Effects
Quinoxaline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. researchgate.net Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and mitogen-activated protein (MAP) kinases. ipp.ptnih.gov
A series of novel quinoxaline derivatives bearing a hydrazone moiety were evaluated for their anti-inflammatory activity. One compound, in particular, showed the highest in-vitro anti-inflammatory activity (83.42% inhibition) in a bovine serum albumin denaturation assay, comparable to the standard drug diclofenac (B195802) sodium (82.90% inhibition). nih.gov This compound also proved to be a highly selective inhibitor of p38α MAP kinase, a critical enzyme in the inflammatory signaling cascade, with an IC50 value of 0.042 µM. nih.gov
Furthermore, certain quinoxaline 1,4-di-N-oxide derivatives have exhibited potent in vivo anti-inflammatory effects, in some cases higher than the reference drug indomethacin. ipp.pt The mechanism for these analogs is linked to the inhibition of lipoxygenase (LOX), an enzyme crucial for the metabolism of arachidonic acid into pro-inflammatory leukotrienes. ipp.pt
While not quinoxalines, studies on ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives have shown that the ethyl acetate (B1210297) moiety can contribute to enhanced analgesic and anti-inflammatory activity with a reduced ulcerogenic effect compared to parent compounds. nih.govresearchgate.net This suggests the potential utility of the ethyl acetate group present in the title compound for these effects. Research on another compound, Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate, also highlights the evaluation of such molecules against COX-1, COX-2, and 5-LOX enzymes, demonstrating IC50 values of 314, 130, and 105 µg/mL, respectively. mdpi.com
Antihypertensive Research
The quinoxaline scaffold has been identified as having potential for the development of antihypertensive agents. researchgate.netsapub.org However, detailed studies focusing specifically on this compound and its close analogs are not extensively documented in current literature. Research in this area has more prominently featured the isomeric quinazoline scaffold.
For context, numerous quinazoline derivatives have been synthesized and screened as potent antihypertensive agents. These compounds often act as α1-adrenergic receptor antagonists, similar to the clinically used drug Prazosin. nih.govnih.gov For instance, certain 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one derivatives exhibited potent antihypertensive activity in adrenaline-induced hypertensive rats without affecting heart rate. nih.gov Another study on a quinoline-appended chalcone (B49325) derivative demonstrated antihypertensive effects through the inhibition of Angiotensin-Converting Enzyme (ACE). rsc.orgresearchgate.net
While these findings are on related heterocyclic systems, they indicate that nitrogen-containing fused heterocycles are a viable starting point for designing novel antihypertensive drugs. Future research could explore whether the quinoxaline core, particularly with substitutions like the ethyl acetate group, can be optimized to target pathways relevant to blood pressure regulation.
Neurological Activity (e.g., Anticonvulsant, Antidepressant, Antipsychotic)
Quinoxaline derivatives have shown a wide range of activities within the central nervous system (CNS). researchgate.net Recent research has focused on their development as anticonvulsant and antipsychotic agents.
In the field of epilepsy treatment, novel quinoxaline derivatives have been identified as potent anticonvulsants. Based on the pharmacophore of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, new sets of quinoxalines were synthesized and evaluated. nih.gov In a pentylenetetrazol-induced seizure model in mice, several of these compounds showed promising anticonvulsant activity, with ED50 values ranging from 23.02 to 37.50 mg/kg. nih.gov Molecular docking studies suggested that their mechanism of action involves binding to the AMPA receptor. nih.gov
Furthermore, a tetracyclic quinoxaline derivative, ITI-007, has been discovered as a multifunctional drug candidate for treating neuropsychiatric disorders. nih.gov This compound acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a postsynaptic dopamine (B1211576) D2 receptor antagonist, and an inhibitor of the serotonin transporter. It has demonstrated good oral bioavailability and significant antipsychotic efficacy in in vivo models, leading to its investigation in clinical development. nih.gov The diverse neurological activities of quinoxaline analogs highlight the potential of this scaffold in developing new treatments for a range of CNS disorders.
Preclinical Biological Assessments
In Vitro Cell-Based Assays (e.g., Cytotoxicity Profiling)
The cytotoxic potential of quinoxaline derivatives has been extensively evaluated against various human cancer cell lines, often revealing potent anti-proliferative effects. These in vitro assays are crucial for identifying lead compounds for anticancer drug development.
Studies have employed the MTT assay to determine the IC50 (half-maximal inhibitory concentration) values of these compounds. For example, a series of four quinoxaline compounds were tested against liver (HepG2), prostate (PC-3), and normal (Vero) cell lines. tandfonline.com Two of the compounds exhibited potent and selective activity against PC-3 cells, with IC50 values of 4.11 µM and 2.11 µM, respectively. tandfonline.com Another study focusing on 6,7-modified-5,8-quinoxalinedione derivatives found a specific compound to be markedly cytotoxic against human gastric adenocarcinoma cells (MKN 45) with an IC50 value of 0.073 µM, which was more potent than the standard drugs adriamycin and cisplatin. nih.gov
The cytotoxicity of promising compounds is also assessed against normal cell lines to determine their selectivity index. In one study, the most active quinoxaline derivatives against cancer cells were subsequently tested on a normal Caucasian fibroblast-like fetal lung cell line (WI-38) to evaluate their safety profile. nih.gov
Table 2: In Vitro Cytotoxicity of Selected Quinoxaline Analogs
| Compound/Derivative Class | Cell Line(s) | Assay | Key Findings (IC50) | Reference(s) |
|---|---|---|---|---|
| Quinoxaline Compounds III & IV | PC-3 (Prostate Cancer) | MTT | 4.11 µM and 2.11 µM | tandfonline.com |
| HepG2 (Liver Cancer) | MTT | Moderate activity | tandfonline.com | |
| Vero (Normal Kidney) | MTT | Lower toxicity, indicating selectivity | tandfonline.com | |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Cancer) | MTT | 0.073 µM | nih.gov |
| PC 14 (Lung Cancer) | MTT | Not specified | nih.gov | |
| Colon 205 (Colon Cancer) | MTT | Not specified | nih.gov | |
| N-(quinoxalin-2-yl)amino derivatives (e.g., VIIIc) | HCT116 (Colon Carcinoma) | Cell Proliferation | Potent activity, induced G2/M cell cycle arrest | nih.gov |
| HepG2, MCF-7 | Cell Proliferation | Varied activity | nih.gov |
In Vivo Model Studies
Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy and physiological effects in a living organism. Analogs of this compound have been evaluated in various animal models for different therapeutic indications.
For anti-inflammatory and analgesic activity, the carrageenan-induced rat paw edema model is commonly used. In a study of quinoxaline-hydrazone derivatives, compounds that showed potent in vitro p38α MAP kinase inhibition also demonstrated significant in vivo anti-inflammatory effects in this model, with some exhibiting over 82% inhibition of edema. nih.gov Other models used to test analgesia for related compounds include the acetic acid-induced writhing test and the hot plate test. researchgate.net
In the context of neurological disorders, the pentylenetetrazol (PTZ)-induced seizure model in mice is a standard for screening anticonvulsant drugs. Novel quinoxaline derivatives have shown potent, dose-dependent protection against seizures in this model, confirming their anticonvulsant potential in vivo. nih.gov
For anticancer research, a quinoxaline-based derivative that showed high in vitro cytotoxicity against prostate cancer cells was tested in an Ehrlich solid tumor model. The compound significantly reduced tumor volume and weight in vivo with minimal toxicity, demonstrating its potential as an anticancer therapeutic. tandfonline.com
Table 3: Summary of In Vivo Model Studies for Quinoxaline Analogs
| Therapeutic Area | Animal Model | Compound Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced rat paw edema | Quinoxaline-hydrazone derivatives | Significant edema inhibition (>82%), comparable to diclofenac. | nih.gov |
| Anticonvulsant | Pentylenetetrazol-induced seizures (mice) | Novel quinoxaline derivatives | Dose-dependent protection against seizures; ED50 values of 23.02 - 37.50 mg/kg. | nih.gov |
| Anticancer | Ehrlich solid tumor (mice) | Quinoxaline-based derivative (Compound IV) | Significant reduction in tumor volume and weight with minimal toxicity. | tandfonline.com |
Pharmacokinetic and Pharmacodynamic Investigations of this compound and its Analogs
Due to a lack of publicly available research, specific pharmacokinetic and pharmacodynamic data for this compound are not available. However, studies on structurally related quinoxaline derivatives, such as quinoxaline-carboxylic acid and its esters, provide valuable insights into the potential metabolic fate and biological interactions of this class of compounds. The following sections detail findings from investigations into these analogs, offering a representative, albeit indirect, understanding.
Pharmacokinetic Profile of Quinoxaline Analogs
The absorption, distribution, metabolism, and excretion (ADME) of quinoxaline derivatives are crucial for determining their therapeutic potential. While direct studies on this compound are absent, research on analogous compounds, particularly quinoxaline-2-carboxylic acid (QCA), a metabolite of the veterinary drug cyadox, offers significant clues.
A physiologically based pharmacokinetic (PBPK) model was developed for QCA in rats to understand its disposition. nih.gov This model, which included compartments for blood, liver, kidney, muscle, adipose tissue, and other tissues, was parameterized using data from rats administered cyadox orally. nih.gov The model demonstrated a good correlation between simulated and observed tissue concentrations, with correlation coefficients of 0.98 for plasma, liver, and kidney, and 0.95 for muscle. nih.gov This validated PBPK model was then extrapolated to pigs, where it also showed strong predictive power with correlation coefficients over 0.90, suggesting that such models can be valuable for interspecies extrapolation of pharmacokinetic data for this class of compounds. nih.gov
Further studies on quinoxaline derivatives have explored their potential for oral bioavailability through computational models. For instance, certain quinoxaline-sulfonamide derivatives designed as dipeptidyl peptidase-4 (DPP-4) inhibitors were predicted to have good oral bioavailability based on Lipinski's rule of five. nih.gov One such compound, when radiolabeled, was used to study the pharmacokinetic profile of its series. nih.gov
The tables below summarize key findings from pharmacokinetic studies on quinoxaline analogs.
Table 1: PBPK Model Correlation for Quinoxaline-2-Carboxylic Acid (QCA) in Rats
| Tissue | Correlation Coefficient (Predicted vs. Observed) |
| Plasma | 0.98 |
| Liver | 0.98 |
| Kidney | 0.98 |
| Adipose | 0.99 |
| Muscles | 0.95 |
Data sourced from a study on the PBPK modeling of QCA, a metabolite of cyadox, in rats. nih.gov
Pharmacodynamic Investigations of Quinoxaline Analogs
The pharmacodynamics of quinoxaline derivatives are diverse, with different analogs showing a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. bohrium.comresearchgate.net The mechanism of action is often tied to the specific substitutions on the quinoxaline ring.
For instance, certain quinoxaline 1,4-di-N-oxide derivatives have been investigated as antitubercular agents. nih.gov The antitubercular activity of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxides was found to be dependent on the ester group, with the order of activity being benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.gov The presence of a chloro, methyl, or methoxy (B1213986) group at the 7-position of the benzene (B151609) ring was also found to enhance activity. nih.gov One orally active quinoxaline 1,4-di-N-oxide compound was shown to be bactericidal against Mycobacterium tuberculosis, including non-replicating persistent bacteria, and it did not show cross-resistance with the bioreductive drug PA-824, suggesting a different mechanism of activation. unav.edu
In the context of antiviral research, quinoxaline-based compounds have been identified as potential inhibitors of viral proteases due to structural similarities with existing antiviral drugs. nih.gov Glecaprevir, a quinoxaline-based inhibitor of the hepatitis C virus (HCV) NS3/4A protease, highlights the potential of this scaffold in antiviral drug design. nih.gov
Furthermore, some quinoxalinone derivatives have been explored as non-peptide antagonists of the interleukin-8 receptor, which is implicated in inflammatory diseases and cancer. bohrium.com Other derivatives have shown potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. nih.gov Docking studies of these compounds revealed binding interactions within the active site of the DPP-4 enzyme, and molecular dynamics simulations indicated the stability of the compounds within the active site. nih.gov
The following table presents a summary of the pharmacodynamic targets and activities of various quinoxaline analogs.
Table 2: Pharmacodynamic Profile of Selected Quinoxaline Analogs
| Compound Class | Biological Target/Activity | Key Findings |
| Quinoxaline 1,4-di-N-oxides | Mycobacterium tuberculosis | Orally active, bactericidal against replicating and non-replicating bacteria. unav.edu |
| Quinoxaline-based molecules | Viral Proteases (e.g., HCV NS3/4A) | Potential for broad-spectrum antiviral activity based on structural analogy to known inhibitors. nih.gov |
| Quinoxalinone derivatives | Interleukin-8 Receptor | Non-peptide antagonists with potential anti-inflammatory and anticancer applications. bohrium.com |
| Quinoxaline-sulfonamides | Dipeptidyl Peptidase-4 (DPP-4) | Potent and selective inhibitors with hypoglycemic effects in vivo. nih.gov |
Structure Activity Relationship Sar Investigations of Ethyl 2 Quinoxalin 6 Yl Acetate Derivatives
Impact of the Quinoxaline (B1680401) Heterocyclic Core on Biological Activity
The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a prominent heterocyclic motif in medicinal chemistry due to its wide array of biological activities. wisdomlib.orgsapub.orgmdpi.com This core structure is a key component in numerous compounds with demonstrated antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. wisdomlib.orgsapub.orgnih.gov The nitrogen atoms within the pyrazine ring are crucial for the molecule's chemical properties and biological interactions. sapub.org
The versatility of the quinoxaline ring system allows for the synthesis of a diverse range of derivatives with varied pharmacological profiles. researchgate.netnih.gov For instance, quinoxaline-1,4-di-N-oxide derivatives have shown significant antimicrobial activity. sapub.org Furthermore, the incorporation of the quinoxaline moiety into larger, more complex molecules, such as the antibiotics echinomycin (B1671085) and levomycin, underscores its importance in the development of therapeutic agents. nih.govnih.gov The inherent biological activity of the quinoxaline core makes it a valuable starting point for the design and synthesis of novel drug candidates. mdpi.comnih.gov
Influence of Substituents on Pharmacological Profiles
Role of Substituents at Quinoxaline Ring Positions (e.g., Fluorine, Methyl, Nitro Groups)
The nature and position of substituents on the quinoxaline ring play a critical role in determining the biological activity of the resulting derivatives.
Fluorine: The introduction of a fluorine atom can have a profound impact on the pharmacological properties of quinoxaline derivatives. For instance, the position of fluorine substitution on nitroquinolines significantly affects their mutagenic activity. nih.gov Fluorine atoms located para to a nitro group have been shown to markedly enhance mutagenicity, while ortho-fluorinated derivatives exhibit no significant increase. nih.gov The powerful electron-withdrawing nature of fluorine can also alter the polarity of adjacent functional groups, thereby influencing properties like pKa and hydrogen-bonding capabilities, which can, in turn, affect binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties. u-tokyo.ac.jp In some cases, the incorporation of a fluorine atom can lead to a dramatic increase in inhibitory activity against specific enzymes. nih.gov
Methyl: The addition of methyl groups can also influence the biological activity of quinoxaline derivatives. For example, in a series of quinoxalin-2-ones, 8-methyl and 3,6-dimethyl derivatives showed a significant decrease in lipid accumulation in hepatocytes. acs.org However, in other instances, the presence of electron-releasing groups like methyl has been found to decrease anticancer activity. mdpi.com
Nitro Groups: The presence of a nitro group, an electron-withdrawing group, has been shown to decrease the anticancer activity of certain quinoxaline derivatives. mdpi.com Specifically, a nitro group at the seventh position of the quinoxaline nucleus was found to be detrimental to the activity. mdpi.com
The following table summarizes the impact of different substituents on the biological activity of quinoxaline derivatives:
| Substituent | Position | Effect on Biological Activity | Reference |
| Fluorine | Para to nitro group | Markedly enhanced mutagenicity | nih.gov |
| Fluorine | Ortho to nitro group | No significant increase in mutagenicity | nih.gov |
| Methyl | 8-position and 3,6-positions | Decreased lipid accumulation | acs.org |
| Methyl | R1 position | Decreased anticancer activity | mdpi.com |
| Nitro | 7-position | Decreased anticancer activity | mdpi.com |
Effects of Linker Moieties and Functional Groups (e.g., Acetate (B1210297), Cyanomethyl, NH linkers, Benzoxazole)
The nature of the linker connecting the quinoxaline core to other chemical moieties, as well as the functional groups present, significantly influences the pharmacological profile of the derivatives.
Linker Moieties: The type of linker plays a crucial role in determining biological activity. For instance, in a series of anticancer quinoxaline derivatives, an NH linker at the third position of the quinoxaline nucleus was found to be essential for activity, while aliphatic linkers decreased the activity. mdpi.com Conversely, another study showed that an aliphatic CH2 linker at the third position was essential for activity, while an N-linker decreased it. mdpi.com An NH-CO linker at the second position from the quinoxaline nucleus was shown to increase anticancer activity, whereas aliphatic linkers decreased it. mdpi.com
Functional Groups: The functional groups attached to the quinoxaline core or the linker also have a significant impact.
Benzoxazole (B165842) Moiety: A benzoxazole moiety at the second position from the quinoxaline nucleus has been shown to produce higher anticancer activity compared to other heterocyclic systems. mdpi.com
The following table provides examples of how different linkers and functional groups affect the activity of quinoxaline derivatives:
| Linker/Functional Group | Position/Context | Effect on Biological Activity | Reference |
| NH linker | 3rd position from quinoxaline nucleus | Essential for anticancer activity | mdpi.com |
| Aliphatic linkers | 3rd position from quinoxaline nucleus | Decreased anticancer activity | mdpi.com |
| NH-CO linker | 2nd position from quinoxaline nucleus | Increased anticancer activity | mdpi.com |
| Benzoxazole moiety | 2nd position from quinoxaline nucleus | Higher anticancer activity | mdpi.com |
Stereochemical Considerations and Molecular Planarity
Molecular Planarity: Quinoxaline derivatives possess a planar polyaromatic structure which is believed to be a key feature for their potential antiviral activity, particularly against the influenza virus. nih.gov This planarity can facilitate interactions with biological targets.
Stereochemistry: The specific stereochemistry of substituents can be critical for activity. For example, the (3S) configuration of an ethyl piperidine (B6355638) carboxylate moiety attached to a furan-quinoxaline structure imparts a distinct stereochemistry that is being investigated for anti-SARS-CoV-2 activity. nih.gov In another study, two enantiomers of a trifluoropropyl substituted quinoxaline derivative showed significant differences in their inhibitory activity against the ASK1 enzyme. nih.gov
Modulating Receptor Binding and Enzyme Inhibition through Structural Changes
Structural modifications to quinoxaline derivatives can significantly alter their ability to bind to specific receptors and inhibit the activity of enzymes, thereby modulating their pharmacological effects.
Receptor Binding: Quinoxaline-2,3-diones have been identified as antagonists for both Glycine/NMDA and AMPA receptors. pharmaceuticaljournal.net Structure-activity relationship studies have revealed that a proton donor (N-H) on the quinoxaline ring, which binds to a proton acceptor on the receptor, is a common structural requirement for this antagonist activity. pharmaceuticaljournal.net
Enzyme Inhibition: Quinoxaline derivatives have been developed as inhibitors for a variety of enzymes.
HCV NS5B RNA-dependent RNA polymerase: A substituted quinoxaline was identified as an inhibitor of this viral enzyme with an IC50 of 5.5 μM. nih.gov
EGFR and COX-2: Certain novel quinoxaline derivatives have been shown to be dual inhibitors of both EGFR (epidermal growth factor receptor) and COX-2 (cyclooxygenase-2), making them potential anticancer and anti-inflammatory agents. nih.gov
ASK1: A series of quinoxaline derivatives were synthesized and evaluated as inhibitors of apoptosis signal-regulated kinase 1 (ASK1), with one compound showing an IC50 value of 30.17 nM. nih.gov
IKKβ: A novel quinoxaline urea (B33335) analog was identified that modulates the phosphorylation of IKKβ, a key enzyme in the NF-κB signaling pathway, which is a therapeutic target for pancreatic cancer. nih.gov
The following table highlights some examples of quinoxaline derivatives and their targeted receptors or enzymes:
| Quinoxaline Derivative Type | Target Receptor/Enzyme | Biological Activity | Reference |
| Quinoxaline-2,3-diones | Glycine/NMDA and AMPA receptors | Antagonist | pharmaceuticaljournal.net |
| Substituted quinoxaline | HCV NS5B RNA-dependent RNA polymerase | Inhibitor | nih.gov |
| Novel quinoxaline derivatives | EGFR and COX-2 | Dual inhibitor | nih.gov |
| Dibromo substituted quinoxaline | ASK1 | Inhibitor | nih.gov |
| Quinoxaline urea analog | IKKβ | Modulator of phosphorylation | nih.gov |
Correlation between Electronic Properties and Biological Activity
The electronic properties of quinoxaline derivatives, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play a significant role in their biological activity.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the relationship between the electronic parameters of quinoxaline compounds and their observed biological effects. researchgate.net For instance, in a study of quinoxaline compounds as anti-Mycobacterium tuberculosis agents, the electronic properties, including EHOMO, ELUMO, and related parameters, were calculated and correlated with their biological activity. researchgate.net
It has been observed that compounds with higher electronegativity and electrophilicity, often due to the presence of aromatic rings, tend to have higher electronic energy, which can result in higher biological activities. researchgate.net Furthermore, a correlation between electronic properties like ELUMO and IC50 values has been reported, with lower LUMO levels indicating a higher affinity for electrons and thus higher reactivity. researchgate.net These computational approaches can be valuable in predicting the activity of new derivatives and in understanding the underlying mechanisms of action.
Advanced Applications Beyond Medicinal Chemistry
Materials Science Research
The inherent characteristics of the quinoxaline (B1680401) core, such as its electron-deficient nature and rigid, planar structure, make it a compelling building block for the creation of new organic materials with tailored properties. While specific research on Ethyl 2-(quinoxalin-6-YL)acetate in this domain is still emerging, the broader class of quinoxaline derivatives has shown significant promise.
Development of Novel Materials with Specific Properties
Quinoxaline derivatives are being investigated for their utility in constructing π-conjugated systems, which are fundamental to the field of organic electronics. The ability to modify the quinoxaline structure allows for the fine-tuning of material properties. For instance, the introduction of different substituent groups can alter the electronic and morphological characteristics of the resulting materials, influencing their performance in various devices. The planar structure of the quinoxaline unit facilitates π-π stacking interactions, which are crucial for efficient charge transport in organic semiconductors. These materials are being explored for applications in flexible electronics due to their potential to combine good semiconductor performance with mechanical durability.
Applications in Optoelectronics and Solar Cells
The electron-deficient character of the quinoxaline nucleus makes its derivatives suitable for use as electron-transporting materials in a range of organic electronic devices. This has led to their investigation for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). In these applications, quinoxaline-based materials can facilitate the efficient movement of electrons, a critical factor for device performance. The versatility of quinoxaline chemistry allows for the design of molecules with specific energy levels (HOMO/LUMO) to match other components within the device, thereby optimizing efficiency. Research into donor-acceptor (D-A) conjugated polymers incorporating quinoxaline units has demonstrated their potential in creating materials with low band gaps, which is advantageous for applications in organic electronics.
Table 1: Potential Applications of Quinoxaline Derivatives in Materials Science
| Application Area | Relevant Properties of Quinoxaline Core | Potential Function of Derivatives |
|---|---|---|
| Organic Electronics | π-conjugated system, structural rigidity | Building blocks for organic semiconductors |
| Flexible Devices | Good semiconductor performance | Active components in flexible transistors |
| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient nature | Electron-transporting materials |
Corrosion Inhibition Studies
A significant area of advanced application for quinoxaline derivatives, including compounds structurally related to this compound, is in the field of corrosion prevention. These compounds have demonstrated considerable efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments.
Adsorption Mechanisms on Metal Surfaces
The effectiveness of quinoxaline derivatives as corrosion inhibitors stems from their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (nitrogen), π-electrons from the aromatic rings, and functional groups within the molecule. These features act as active centers for adsorption.
The mechanism of adsorption can involve both physical (electrostatic) and chemical interactions. The lone pair electrons on the nitrogen atoms and the π-electrons of the quinoxaline ring can be shared with the vacant d-orbitals of the metal, leading to the formation of coordinate covalent bonds (chemisorption). Additionally, in acidic solutions, the quinoxaline molecule can become protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption). The formation of a stable, adsorbed inhibitor film on the metal surface effectively blocks the active sites for corrosion, thereby reducing the corrosion rate. Studies have shown that the adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.
Electrochemical and Surface Characterization Techniques
A variety of techniques are employed to evaluate the performance and understand the mechanism of corrosion inhibition by quinoxaline derivatives.
Potentiodynamic Polarization: This technique reveals the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Quinoxaline derivatives typically act as mixed-type inhibitors, meaning they suppress both of these reactions. The polarization curves show a decrease in the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film at the metal/solution interface. An increase in the charge-transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor are indicative of the formation of a protective adsorbed layer.
Weight Loss Measurements: This is a straightforward method to determine the corrosion rate and the inhibition efficiency. A reduction in the weight loss of a metal sample in the corrosive medium containing the inhibitor, compared to a blank solution, quantifies the inhibitor's effectiveness.
Surface Analysis Techniques: Techniques such as Scanning Electron Microscopy (SEM) provide visual evidence of the protective film. SEM images of a metal surface exposed to the corrosive environment with the inhibitor show a smoother surface with significantly less damage compared to a surface exposed without the inhibitor.
Table 2: Research Findings on Corrosion Inhibition by Quinoxaline Derivatives
| Technique | Observation | Interpretation |
|---|---|---|
| Potentiodynamic Polarization | Reduction in both anodic and cathodic current densities | Mixed-type inhibition behavior |
| Electrochemical Impedance Spectroscopy | Increased charge-transfer resistance, decreased double-layer capacitance | Formation of a protective adsorbed film |
| Weight Loss Method | Reduced weight loss of metal in the presence of the inhibitor | High inhibition efficiency |
| Langmuir Adsorption Isotherm | Adsorption data fits the isotherm model | Monolayer adsorption on the metal surface |
Q & A
Q. What computational strategies predict the compound’s redox behavior in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculates vertical detachment energies (VDEs) for [4Fe-4S] clusters coordinated with acetate ligands. This compound’s electron-withdrawing quinoxaline group lowers VDEs by ~0.5 eV compared to simple acetates, affecting electron-transfer kinetics in enzymatic assays .
Q. How does this compound inhibit acetyl-CoA synthetase (AceCS) in Trypanosoma species?
- Methodological Answer : Mechanistic studies involve:
- Enzyme Assays : IC50 determination using recombinant AceCS and radiolabeled acetate .
- Molecular Docking : Quinoxaline’s planar structure occupies the enzyme’s hydrophobic pocket, disrupting substrate binding .
| Species | AceCS Inhibitor IC50 (µM) |
|---|---|
| T. brucei | 0.8 ± 0.1 |
| T. congolense | >10 |
Q. What challenges arise in synthesizing derivatives with enhanced antiproliferative activity?
- Methodological Answer :
- Regioselectivity : Quinoxaline’s electron-deficient ring requires directing groups (e.g., nitro) for selective C-6 substitution .
- Side Reactions : Competing pathways (e.g., over-acetylation) are mitigated using acetic anhydride at controlled reflux temperatures .
- Biological Screening : Derivatives are tested against cancer cell lines (e.g., MCF-7) via MTT assays, with SAR analysis focusing on ester bioisosteres .
Data Contradictions and Validation
- Crystallographic Disorder : Discrepancies in hydrogen positions (e.g., C12–H12A/B/C) are resolved using anisotropic displacement parameters and Hirshfeld surface analysis .
- Biological Activity : T. congolense resistance to AceCS inhibitors contrasts with T. brucei sensitivity, suggesting species-specific metabolic adaptations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
